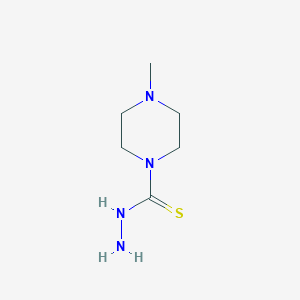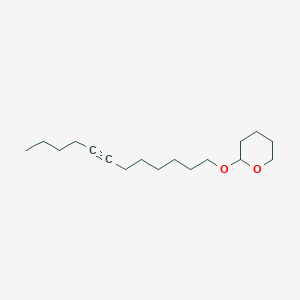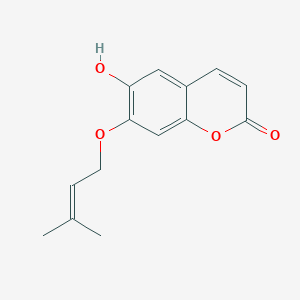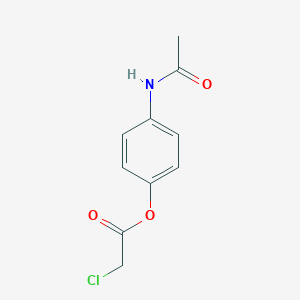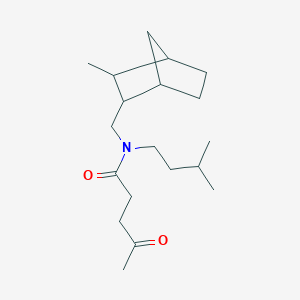
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, such as obesity and dyslipidemia. However, it has also gained attention as a performance-enhancing drug, particularly in the athletic community. In
Wirkmechanismus
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, while reducing the expression of genes involved in lipid synthesis and storage. This results in improved glucose and lipid metabolism, as well as increased endurance and exercise capacity.
Biochemical and Physiological Effects:
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose and lipid metabolism, increased endurance and exercise capacity, and reduced inflammation. Studies have also shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can improve cardiac function and reduce the risk of atherosclerosis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in lab experiments is its specificity for PPARδ, which allows for targeted activation of this nuclear receptor. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides adipose tissue and muscle. Furthermore, the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans are still unknown, and further research is needed to determine its potential side effects.
Zukünftige Richtungen
Future research on N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide could focus on its potential therapeutic applications in various metabolic disorders, as well as its effects on exercise performance and muscle wasting. Additionally, further studies are needed to determine the long-term safety and efficacy of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide in humans, as well as its potential side effects. Finally, research could also explore the potential for developing more selective PPARδ agonists with fewer off-target effects.
Synthesemethoden
The synthesis of N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide involves several steps, including the reaction of 2-bromoisobutyryl bromide with isopentylamine to form N-isopentyl-2-bromoisobutyramide. This intermediate is then reacted with 3-methyl-2-norbornylmethanol to form N-isopentyl-N-(3-methyl-2-norbornylmethyl)-2-bromoisobutyramide. Finally, the bromine atom is replaced with a cyano group through a nucleophilic substitution reaction using potassium cyanide. The resulting product is purified through recrystallization to obtain pure N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide.
Wissenschaftliche Forschungsanwendungen
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, dyslipidemia, and type 2 diabetes. Research has shown that N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide can increase the expression of genes involved in fatty acid oxidation and energy expenditure, leading to improved glucose and lipid metabolism. Furthermore, N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide has been found to increase endurance and exercise capacity in animal models, making it a potential treatment for muscle wasting and fatigue associated with chronic diseases.
Eigenschaften
CAS-Nummer |
18966-39-7 |
|---|---|
Produktname |
N-Isopentyl-N-(3-methyl-2-norbornylmethyl)-4-oxovaleramide |
Molekularformel |
C19H33NO2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]-N-(3-methylbutyl)-4-oxopentanamide |
InChI |
InChI=1S/C19H33NO2/c1-13(2)9-10-20(19(22)8-5-14(3)21)12-18-15(4)16-6-7-17(18)11-16/h13,15-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
XNZOFGWRDCPRSP-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
Kanonische SMILES |
CC1C2CCC(C2)C1CN(CCC(C)C)C(=O)CCC(=O)C |
Synonyme |
N-(3-methylbutyl)-N-[(3-methylnorbornan-2-yl)methyl]-4-oxo-pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




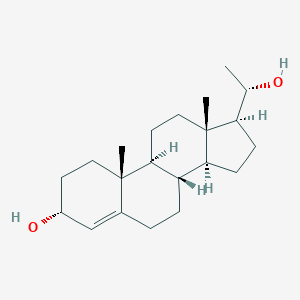

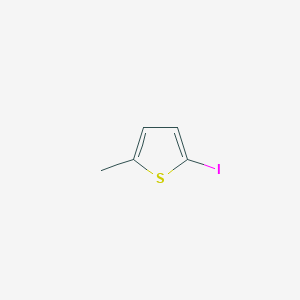
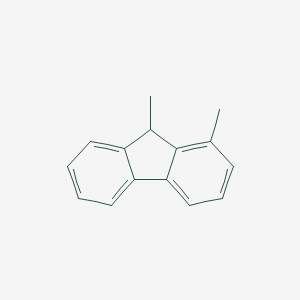
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

